Tenapanor

NHE3 inhibitor isoform selectivity ion transporter

Tenapanor is a first-in-class, orally active NHE3 inhibitor with sub-nanomolar potency (human NHE3 IC50=5 nM) and exceptional isoform selectivity over NHE1, NHE2, NaPiIIb, TGR5 (>10 µM). Dual FDA approval for IBS-C and hyperphosphatemia, minimal systemic absorption, and tight junction modulation make it the benchmark reference standard for ion transporter research and paracellular permeability studies. Unlike phosphate binders, it directly inhibits paracellular phosphate flux, enabling unique CKD translational models. Procure batch-validated free base with HPLC purity ≥98% and full COA/MSDS.

Molecular Formula C50H66Cl4N8O10S2
Molecular Weight 1145.0 g/mol
CAS No. 1234423-95-0
Cat. No. B611283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenapanor
CAS1234423-95-0
SynonymsAZD-1722;  AZD 1722;  AZD1722;  RDX 5791;  RDX-5791;  RDX5791;  Tenapanor free base;  Ibsrela.
Molecular FormulaC50H66Cl4N8O10S2
Molecular Weight1145.0 g/mol
Structural Identifiers
SMILESCN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)NCCOCCOCCNC(=O)NCCCCNC(=O)NCCOCCOCCNS(=O)(=O)C4=CC=CC(=C4)C5CN(CC6=C5C=C(C=C6Cl)Cl)C
InChIInChI=1S/C50H66Cl4N8O10S2/c1-61-31-43(41-27-37(51)29-47(53)45(41)33-61)35-7-5-9-39(25-35)73(65,66)59-15-19-71-23-21-69-17-13-57-49(63)55-11-3-4-12-56-50(64)58-14-18-70-22-24-72-20-16-60-74(67,68)40-10-6-8-36(26-40)44-32-62(2)34-46-42(44)28-38(52)30-48(46)54/h5-10,25-30,43-44,59-60H,3-4,11-24,31-34H2,1-2H3,(H2,55,57,63)(H2,56,58,64)/t43-,44-/m0/s1
InChIKeyDNHPDWGIXIMXSA-CXNSMIOJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tenapanor (CAS 1234423-95-0): First-in-Class NHE3 Inhibitor for IBS-C and Hyperphosphatemia Research Applications


Tenapanor (AZD1722, RDX5791) is a first-in-class, orally active small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3) with the molecular formula C50H66Cl4N8O10S2 and molecular weight of 1145.05 g/mol . It exhibits potent inhibitory activity against human and rat NHE3 with IC50 values of 5 nM and 10 nM, respectively . Tenapanor is a minimally absorbed, locally acting agent that has received FDA approval for two distinct indications: irritable bowel syndrome with constipation (IBS-C) under the trade name IBSRELA, and hyperphosphatemia in adults with chronic kidney disease on dialysis under the trade name XPHOZAH [1].

Why Tenapanor (CAS 1234423-95-0) Cannot Be Substituted with Other NHE3 Inhibitors or Phosphate Binders in Research and Procurement


Tenapanor occupies a unique position among NHE3-targeting compounds due to its combination of subnanomolar potency, isoform selectivity profile, and minimal systemic absorption pharmacokinetics. In contrast to alternative NHE3 inhibitors such as SAR218034, tenapanor has been extensively characterized in both preclinical species and human clinical studies, with published quantitative data spanning in vitro selectivity panels, in vivo efficacy models, and Phase 3 clinical outcomes [1]. Additionally, tenapanor's mechanism of reducing phosphate absorption via paracellular pathway inhibition fundamentally differs from traditional phosphate binders (e.g., calcium acetate, sevelamer, lanthanum carbonate) that rely on intraluminal phosphate sequestration [2]. These pharmacological and mechanistic distinctions have direct implications for experimental design and therapeutic application, precluding simple interchangeability.

Tenapanor (CAS 1234423-95-0) Quantitative Differentiation Evidence Guide: Head-to-Head Comparative Data for Scientific Selection


Isoform Selectivity: Tenapanor Demonstrates >2,000-Fold Selectivity for NHE3 Versus Related NHE Isoforms

Tenapanor demonstrates exceptional selectivity for NHE3 compared to other sodium-hydrogen exchanger isoforms and intestinal transporters. In standardized in vitro selectivity panels, tenapanor inhibited human NHE3 with an IC50 of 5 nM. In contrast, the related isoforms NHE1 and NHE2, as well as other intestinal transporters including NaPiIIb, TGR5, ASBT, and Pit-1, showed IC50 values exceeding 10 μM [1]. This selectivity profile ensures that experimental outcomes reflect NHE3-specific pharmacology rather than off-target effects. Parallel studies with the alternative NHE3 inhibitor SAR218034 have not reported comparable selectivity data in peer-reviewed literature .

NHE3 inhibitor isoform selectivity ion transporter sodium-hydrogen exchanger

Pharmacokinetic Differentiation: Tenapanor Exhibits Negligible Systemic Exposure with Plasma Concentrations Below Lower Limit of Quantitation

Tenapanor is characterized by minimal oral absorption, resulting in plasma concentrations that are consistently below the lower limit of quantitation (BLQ; <0.5 ng/mL) in the majority of human subjects following single and repeated oral administration of 50 mg twice daily [1]. The geometric mean terminal half-life of its major metabolite tenapanor-M1 is 16.37 to 20.61 hours after single 10 mg administration [2]. This pharmacokinetic profile contrasts markedly with systemically absorbed NHE3 inhibitors such as SAR218034, for which comparable human PK data have not been fully disclosed, and with conventional phosphate binders that require high pill burdens (e.g., sevelamer carbonate at 6-12 tablets daily) to achieve therapeutic phosphate reduction [3].

pharmacokinetics oral bioavailability local action systemic exposure

Mechanistic Differentiation: Tenapanor Reduces Phosphate Absorption via Paracellular Pathway Inhibition—A Mechanism Distinct from All Phosphate Binders

Tenapanor reduces intestinal phosphate absorption through a unique mechanism that is fundamentally distinct from all commercially available phosphate binders. By inhibiting NHE3 on the apical membrane of enterocytes, tenapanor causes intracellular proton retention, which modulates tight junction protein conformation and decreases paracellular permeability to phosphate [1]. In vivo specificity is demonstrated by the lack of effect on chloride absorption, an anion with similar paracellular permeability characteristics to phosphate [2]. This contrasts with phosphate binders (e.g., calcium acetate, sevelamer, lanthanum carbonate), which act by intraluminal chemical sequestration of dietary phosphate [3]. In the AMPLIFY trial (NCT03824587), the combination of tenapanor plus phosphate binders achieved greater serum phosphorus reduction than phosphate binders alone, confirming the additive benefit of distinct mechanisms [4].

hyperphosphatemia paracellular permeability phosphate absorption NHE3 inhibition

IBS-C Clinical Efficacy: Tenapanor Demonstrates Comparable Efficacy to Guanylate Cyclase C Agonists with Differentiated Tolerability Profile

In the Phase 3 T3MPO-1 trial, tenapanor demonstrated statistically significant improvement in the FDA-recommended composite endpoint (≥30% reduction in worst abdominal pain score plus ≥1 complete spontaneous bowel movement increase from baseline, both in the same week for ≥6 of 12 weeks) [1]. Compared to the guanylate cyclase C (GCC) agonist linaclotide 290 μg once daily, tenapanor showed comparable albeit numerically lower efficacy, with a higher rate of diarrhea compared to plecanatide (another GCC agonist)—a finding consistent with tenapanor's mechanism of action involving luminal sodium and water retention [2]. The AGA Clinical Practice Guideline provides a conditional recommendation for tenapanor (moderate certainty of evidence) alongside plecanatide and lubiprostone, while linaclotide received a strong recommendation (high certainty) [3]. Tenapanor remains the only FDA-approved 'retainagogue' for IBS-C, distinct from the secretagogue class (linaclotide, plecanatide, lubiprostone) [4].

IBS-C irritable bowel syndrome NHE3 inhibitor constipation

Dual Indication Approval: Tenapanor Is the Only NHE3 Inhibitor FDA-Approved for Both IBS-C and Hyperphosphatemia

Tenapanor is the only NHE3 inhibitor that has received FDA approval for two distinct clinical indications: IBS-C (approved September 2019) and hyperphosphatemia in adults with chronic kidney disease on dialysis (approved October 2023) [1]. In the AMPLIFY trial evaluating tenapanor as add-on therapy to phosphate binders, the combination achieved statistically significant additional serum phosphorus reduction compared to phosphate binders plus placebo [2]. The OPTIMIZE study demonstrated that tenapanor alone or with phosphate binders enabled 34-38% of patients on baseline phosphate binder therapy to achieve serum phosphorus ≤5.5 mg/dL over 10 weeks [3]. The alternative NHE3 inhibitor SAR218034 has not progressed beyond early clinical development for any indication, and no other NHE3-targeting small molecule has achieved regulatory approval [4].

FDA approval IBS-C hyperphosphatemia dual indication

Tenapanor (CAS 1234423-95-0) Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro Selectivity Profiling of NHE3 Inhibitors for Ion Transporter Research

Tenapanor is ideally suited as a reference standard for NHE3 selectivity profiling in ion transporter research. Its well-characterized selectivity profile (human NHE3 IC50 = 5 nM; NHE1, NHE2, NaPiIIb, TGR5, ASBT, Pit-1 IC50 all >10 μM) provides a benchmark for evaluating novel NHE3-targeting compounds [1]. Researchers can employ tenapanor as a positive control in NHE3 inhibition assays while using its inactive concentration range (>10 μM) on related transporters to establish assay specificity windows. This application is particularly valuable in drug discovery programs targeting gastrointestinal ion transporters where off-target effects on NHE1 (cardiac) or NHE2 (intestinal) would confound interpretation of in vivo results.

Preclinical Investigation of Paracellular Permeability Modulation in Intestinal Epithelial Models

Tenapanor represents a unique pharmacological tool for investigating paracellular permeability regulation in intestinal epithelial models. Its mechanism—NHE3 inhibition leading to intracellular proton retention and subsequent tight junction modulation—provides a specific means to experimentally manipulate paracellular phosphate flux without affecting transcellular transport pathways [2]. In vitro studies using Caco-2 cell monolayers or primary human enterocyte cultures can leverage tenapanor to dissect the relative contributions of paracellular versus transcellular phosphate absorption. The AMPLIFY trial data demonstrating additive phosphate reduction when tenapanor is combined with phosphate binders further validates this distinct mechanism for in vivo translational studies [3].

Translational Research in Hyperphosphatemia Models Requiring Locally Acting Phosphate Absorption Inhibitors

For translational studies evaluating phosphate homeostasis in chronic kidney disease models, tenapanor offers a validated, clinically approved tool compound with minimal systemic exposure (plasma concentrations BLQ at therapeutic doses) [4]. This pharmacokinetic profile eliminates confounding systemic NHE3 inhibition (e.g., renal effects) that would occur with systemically absorbed NHE3 inhibitors. Tenapanor's commercial availability as both free base (CAS 1234423-95-0) and hydrochloride salt forms, coupled with its dual FDA approval for hyperphosphatemia, ensures batch-to-batch consistency and regulatory-grade characterization essential for reproducible in vivo studies in rodent models of CKD and dialysis.

Comparative Pharmacology Studies of IBS-C Therapeutics with Distinct Mechanisms of Action

Tenapanor serves as a unique comparator in preclinical and clinical studies of IBS-C therapeutics due to its distinct mechanism (NHE3 inhibition/retainagogue) relative to the GCC agonist secretagogues (linaclotide, plecanatide) and chloride channel activators (lubiprostone) [5]. In rodent models of colonic hypersensitivity, tenapanor has demonstrated reduction of visceral hyperalgesia and normalization of colonic sensory neuronal excitability [6]. This differentiated pharmacology makes tenapanor an essential reference compound for studies investigating the relative contributions of luminal sodium/water retention versus chloride secretion to colonic motility and visceral pain signaling in functional gastrointestinal disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenapanor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.